molecular formula C12H14N2O5 B1404471 ethyl N-(4-acetyl-2-nitrophenyl)glycinate CAS No. 1293926-69-8

ethyl N-(4-acetyl-2-nitrophenyl)glycinate

Cat. No. B1404471
M. Wt: 266.25 g/mol
InChI Key: WHIBUYVHXXZMIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl N-(4-acetyl-2-nitrophenyl)glycinate is a chemical compound with the molecular formula C12H14N2O5 . It has a molecular weight of 266.25 g/mol . This compound is not intended for human or veterinary use, but for research purposes only.


Physical And Chemical Properties Analysis

Ethyl N-(4-acetyl-2-nitrophenyl)glycinate has a molecular weight of 266.25 g/mol . Other physical and chemical properties are not directly provided in the search results.

Scientific Research Applications

Synthesis and Molecular Docking

Ethyl N-(4-acetyl-2-nitrophenyl)glycinate is used in the synthesis of various compounds. A study demonstrated its use in synthesizing ethyl glycinate and its amide derivatives, which were then subjected to molecular docking with a target protein. This indicates potential inhibitory activity against the COX2 enzyme, suggesting applications in drug development (Ayuk Eugene L. et al., 2020).

Photolabile Protecting Group in Synthesis

The compound has been explored as a photolabile protecting group for aldehydes and ketones. This application is vital in synthetic chemistry, where controlling the protection and deprotection of functional groups is crucial (S. Kantevari et al., 2005).

Base-Labile Carboxyl Protecting Group

It has been reported as a new base-labile carboxyl protecting group. This finding is significant in peptide synthesis and other areas where protecting groups play a critical role in the synthesis of complex molecules (J. Robles et al., 1993).

Photophysical Properties Study

Another study focused on the photophysical properties of ethyl N-salicylideneglycinate dyes. Understanding these properties is essential in developing new materials for optoelectronic applications (Larisa E. Alkhimova et al., 2021).

Synthesis of Guanine Derivatives

Ethyl N-(4-acetyl-2-nitrophenyl)glycinate has been used in the synthesis of guanine derivatives. This research is valuable for developing novel pharmaceuticals and understanding nucleic acid chemistry (Jinglan Zhou et al., 1999).

Macromolecular Prodrugs Synthesis

The compound is also involved in the synthesis of macromolecular prodrugs, indicating its utility in drug delivery system development (M. Nichifor et al., 1995).

properties

IUPAC Name

ethyl 2-(4-acetyl-2-nitroanilino)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O5/c1-3-19-12(16)7-13-10-5-4-9(8(2)15)6-11(10)14(17)18/h4-6,13H,3,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHIBUYVHXXZMIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC1=C(C=C(C=C1)C(=O)C)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl N-(4-acetyl-2-nitrophenyl)glycinate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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